1-(6-Methoxypyrimidin-4-yl)piperidin-4-amine hydrochloride
Overview
Description
“1-(6-Methoxypyrimidin-4-yl)piperidin-4-amine hydrochloride” is a chemical compound with the molecular formula C10H17ClN4O . It has a molecular weight of 244.72 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H16N4.2ClH/c1-8-6-10(13-7-12-8)14-4-2-9(11)3-5-14;;/h6-7,9H,2-5,11H2,1H3;2*1H
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis
This compound has a molecular weight of 244.72 . It is a powder at room temperature . For more specific physical and chemical properties such as melting point, boiling point, and solubility, further experimental data would be needed.Scientific Research Applications
Chemical Reactions and Synthesis
- Cine-Amination of Pyrimidines : Research has shown that the cine-amination process, involving the conversion of certain pyrimidines into aminopyrimidines, can include 4-piperidinopyrimidine derivatives. This process is influenced by the substituents at C-4 and their properties, including whether they contain an acidic proton (Rasmussen et al., 1978).
Medicinal Chemistry and Drug Design
- Antimicrobial Activity : Some pyrimidine derivatives, including those with methoxypyrimidine and piperidine structures, have demonstrated significant antibacterial and antifungal activity. These compounds show potential in the development of new antimicrobial agents (Al-Masoudi et al., 2015).
- Development of 5-HT1A Agonists : Aminopyrimidines, particularly those including piperidinyl structures, have been identified as novel agonists for the 5-HT1A receptor. Such compounds are important in the study of neurological disorders and can lead to new therapeutic agents (Dounay et al., 2009).
Molecular Modeling and Drug Action
- Structural and Molecular Analysis : The study of compounds similar to 1-(6-Methoxypyrimidin-4-yl)piperidin-4-amine hydrochloride includes detailed analyses using techniques like FT-IR, FT-Raman, NMR, and DFT. Such studies are crucial for understanding the molecular structure and potential pharmaceutical applications (Aayisha et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)piperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c1-15-10-6-9(12-7-13-10)14-4-2-8(11)3-5-14;/h6-8H,2-5,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJKBMKCSHYPMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671588 | |
Record name | 1-(6-Methoxypyrimidin-4-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185315-37-0 | |
Record name | 1-(6-Methoxypyrimidin-4-yl)piperidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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